

# Solubility Profile of Benzyl Carbazate in Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: Benzyl carbazate

Cat. No.: B554310

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## Introduction

**Benzyl carbazate** ( $C_8H_{10}N_2O_2$ ) is a crucial reagent and intermediate in organic synthesis, particularly in peptide chemistry and the production of pharmaceuticals and agrochemicals.<sup>[1]</sup> Its efficacy in these applications is often contingent on its solubility in various organic solvents, which dictates reaction conditions, purification methods, and formulation strategies. This technical guide provides a comprehensive overview of the known solubility characteristics of **benzyl carbazate** in common organic solvents. While precise quantitative solubility data is not widely available in published literature, this document compiles qualitative information and furnishes detailed experimental protocols to enable researchers to determine quantitative solubility for their specific applications.

## Physicochemical Properties of Benzyl Carbazate

**Benzyl carbazate** is a white to off-white crystalline powder.<sup>[2]</sup> Key physicochemical properties are summarized below:

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	166.18 g/mol [3]
Melting Point	65-68 °C
Boiling Point	~294.4 °C (estimated)[4]
Density	~1.227 g/cm <sup>3</sup> (estimated)[4]

## Qualitative Solubility of Benzyl Carbazate

**Benzyl carbazate**'s solubility is dictated by its molecular structure, which includes a polar carbazate group capable of hydrogen bonding and a nonpolar benzyl group. This amphiphilic nature results in varied solubility across different organic solvents. The available qualitative data is presented in the table below.

Solvent	Solvent Type	Qualitative Solubility	Reference
Water	Protic	Slightly Soluble	[2]
Methanol	Protic	Soluble	[2][4]
Dimethyl Sulfoxide (DMSO)	Aprotic, Polar	Soluble	[2][4]
Toluene	Aprotic, Nonpolar	Implied Soluble (used as a reaction solvent)	[2][5][6]
Tetrahydrofuran (THF)	Aprotic, Polar	Implied Soluble (used as a reaction solvent)	[2][5][6]
Dichloromethane	Aprotic, Polar	Implied Soluble (used as a reaction solvent)	[2][6]
Ethyl Acetate	Aprotic, Polar	Implied Soluble (used as a reaction solvent)	[5]
n-Hexane	Aprotic, Nonpolar	Implied Soluble (used as a reaction solvent)	[6]

## Experimental Protocols

### I. General Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of **benzyl carbazate** in a given organic solvent at a specific temperature.

Objective: To determine the equilibrium concentration of **benzyl carbazate** in a solvent, expressed in g/100 mL or mol/L.

Materials:

- **BenzyI carbazate** (high purity)
- Selected organic solvent (analytical grade)

- Thermostatically controlled shaker or water bath
- Analytical balance
- Volumetric flasks
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE)
- Vials with screw caps
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Preparation of Supersaturated Solution:
  - Add an excess amount of **benzyl carbazate** to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
  - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
  - Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25  $^{\circ}\text{C}$ ).
  - Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
  - After equilibration, cease agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours for the excess solid to sediment.
  - Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

- Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This removes any suspended microcrystals.
- Analysis:
  - Accurately weigh the filtered solution.
  - Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.
  - Once the solvent is fully evaporated, reweigh the flask to determine the mass of the dissolved **benzyl carbazate**.
  - Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated analytical technique such as HPLC or UV-Vis spectroscopy.
- Calculation of Solubility:
  - Solubility ( g/100 mL) = (Mass of dissolved **benzyl carbazate** / Volume of solvent) x 100
  - Solubility (mol/L) = (Mass of dissolved **benzyl carbazate** / Molecular weight of **benzyl carbazate**) / Volume of solvent in Liters

## II. Synthesis of Benzyl Carbazate

The most common method for synthesizing **benzyl carbazate** involves the reaction of benzyl chloroformate with hydrazine hydrate.<sup>[2][6]</sup>



Materials:

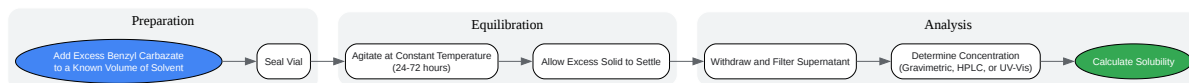
- Benzyl chloroformate
- Hydrazine hydrate
- Toluene (or another suitable organic solvent)
- Potassium carbonate (or another suitable base)

- Purified water
- Methanol

#### Procedure:

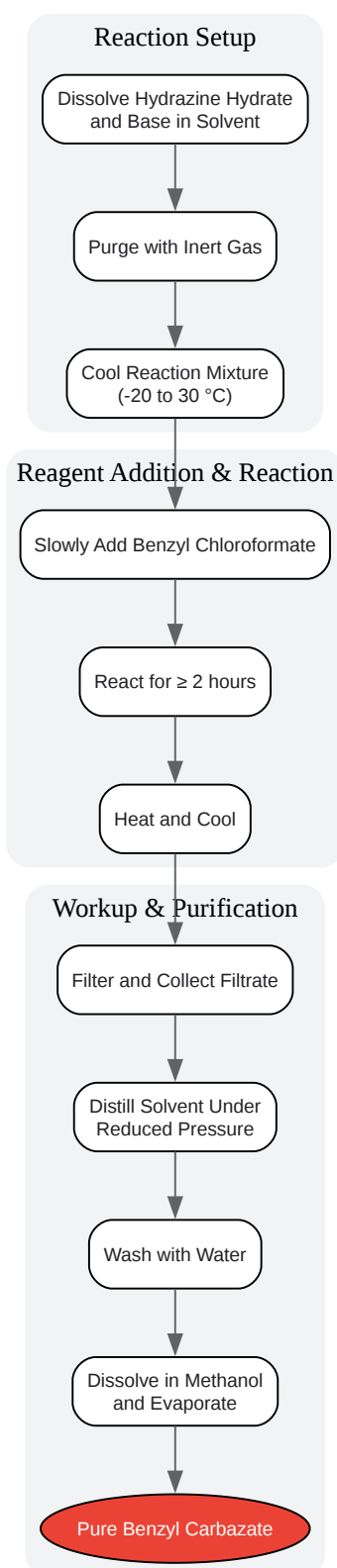
- Dissolve hydrazine hydrate in toluene in a reaction vessel.
- Add a catalyst/base such as potassium carbonate and stir the mixture for at least 5 minutes.
- Introduce an inert gas (e.g., nitrogen or argon) to purge the air from the vessel.
- Cool the reaction mixture to a temperature between -20 °C and 30 °C.
- Slowly add benzyl chloroformate dropwise to the reaction mixture while maintaining the temperature.
- After the addition is complete, allow the reaction to proceed at a constant temperature for at least 2 hours.
- Heat the mixture for at least 30 minutes, then cool it to below 80 °C.
- Allow the mixture to stand for at least 30 minutes, then filter to remove solid byproducts.
- Combine the filtrate and any washing solutions, and remove the solvent by distillation under reduced pressure.
- Add the resulting residue to purified water and treat with ultrasound for at least 5 minutes.
- Separate and remove the supernatant.
- Dissolve the remaining solid in methanol and then evaporate the methanol to obtain pure **benzyl carbazate**.

## Visualizations



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Caption: Experimental workflow for the quantitative determination of solubility.



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Caption: General workflow for the synthesis of **benzyl carbazate**.



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## References

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